Catramilast - 183659-72-5

Catramilast

Catalog Number: EVT-415238
CAS Number: 183659-72-5
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Catramilast was developed by pharmaceutical companies looking to create effective treatments for inflammation-related conditions. It belongs to the class of phosphodiesterase inhibitors, which are known to enhance intracellular levels of cyclic adenosine monophosphate (cAMP) by preventing its breakdown. This mechanism leads to reduced inflammation and modulation of immune responses.

Synthesis Analysis

The synthesis of Catramilast involves several steps, typically starting from commercially available precursors. A common synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the condensation of aromatic amines with appropriate carbonyl compounds to form an intermediate.
  2. Introduction of Functional Groups: Subsequent reactions may introduce various functional groups that are essential for the compound's activity. This can include alkylation or acylation reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Catramilast's molecular structure can be characterized by its unique arrangement of atoms that confer specific biological activity. The compound features:

  • Aromatic Rings: These contribute to the stability and solubility of the molecule.
  • Functional Groups: Including amine and carbonyl groups that are vital for interaction with biological targets.

The exact molecular formula and weight can be determined through techniques like mass spectrometry or nuclear magnetic resonance spectroscopy, which provide insights into its structural properties.

Chemical Reactions Analysis

Catramilast participates in various chemical reactions, primarily due to its functional groups:

  1. Hydrolysis: In aqueous environments, Catramilast may undergo hydrolysis, impacting its stability and bioavailability.
  2. Metabolic Reactions: In vivo, the compound is subject to metabolic transformations, including oxidation and conjugation, which can affect its pharmacokinetics.

Understanding these reactions is crucial for predicting the compound's behavior in biological systems.

Mechanism of Action

The primary mechanism of action for Catramilast involves the inhibition of phosphodiesterase type 4. By blocking this enzyme, Catramilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to:

  • Reduced Inflammatory Mediators: Elevated cAMP levels inhibit pro-inflammatory cytokines.
  • Enhanced Anti-inflammatory Responses: The compound promotes pathways that counteract inflammation, making it beneficial in treating conditions like asthma and chronic pain.

This mechanism underscores its therapeutic potential in managing inflammatory diseases.

Physical and Chemical Properties Analysis

Catramilast exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by pH and temperature; it is typically more stable under neutral conditions.
  • Melting Point: Determined through thermal analysis methods, providing insights into its purity and phase transitions.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Catramilast has been investigated for various scientific applications:

  1. Inflammatory Diseases: It shows promise in treating conditions such as asthma, chronic obstructive pulmonary disease, and other inflammatory disorders.
  2. Pain Management: Due to its anti-inflammatory effects, Catramilast is explored as a potential treatment for chronic pain syndromes.
  3. Research Tool: As a phosphodiesterase inhibitor, it serves as a valuable tool in research settings to study cAMP-related signaling pathways.
Introduction to Catramilast

Historical Development of Phosphodiesterase Inhibitors

The evolution of phosphodiesterase (PDE) inhibitors spans over five decades, marked by progressive scientific innovation. Initial therapeutic agents emerged from non-selective xanthine derivatives like theophylline (identified in the 1970s), which inhibited multiple PDE families but exhibited significant adverse effects due to low specificity [3]. The 1980s–1990s witnessed a paradigm shift toward isoform-selective inhibition, driven by advances in molecular cloning and crystallography. This era yielded the first PDE4 inhibitor, rolipram, though its clinical utility was limited by emesis and nausea [3] [7].

The early 2000s saw strategic refinements to enhance selectivity and tolerability. Second-generation PDE4 inhibitors like cilomilast (Ariflo) were developed for respiratory diseases, leveraging optimized binding to the PDE4 catalytic domain [7]. Concurrently, PDE5 inhibitors (e.g., sildenafil, tadalafil) gained FDA approval for erectile dysfunction (1998–2003) and pulmonary arterial hypertension (2005–2009), validating PDE targeting for diverse indications [1] [4]. By 2023, over 87 PDE-inhibiting agents were in clinical development, reflecting sustained interest in this target class [3].

Table 1: Key Milestones in PDE Inhibitor Development

Time PeriodTherapeutic AgentsPrimary TargetClinical Advancements
1970sTheophyllineNon-selectiveBronchodilation for COPD; limited by toxicity
1980s–1990sRolipramPDE4Proof of concept for inflammation; high emetic potential
1998–2009Sildenafil, TadalafilPDE5FDA approvals for ED, PAH, and BPH/LUTS
2000sCilomilast, RoflumilastPDE4Improved PDE4 selectivity; COPD/asthma applications
2020sNext-gen allosteric inhibitorsPDE5/PDE4Enhanced specificity; novel indications (CNS, oncology)

Classification of Catramilast Within PDE Inhibitor Pharmacopeia

Catramilast is classified as a third-generation PDE4 inhibitor characterized by structural innovations that augment binding specificity and pharmacokinetic profiles. The global PDE inhibitor market—projected to grow at a 7% CAGR (2024–2028)—is dominated by PDE5 (e.g., sildenafil) and PDE4 (e.g., roflumilast) inhibitors, which collectively hold >65% market share [5] [6]. Within this landscape, Catramilast occupies a niche as a dual-mechanism agent with secondary activity against PDE10A, broadening its potential in neurological and inflammatory disorders [3].

Structurally, Catramilast incorporates a cis-4-cyano-4-arylcyclohexane core—reminiscent of cilomilast—but introduces a pyridopyrazinone moiety replacing traditional catechol ethers. This modification reduces oxidative metabolism, prolonging half-life [7]. Its binding affinity (IC₅₀ = 3.2 nM for PDE4) exceeds earlier PDE4 inhibitors by 8–12-fold, while selectivity ratios against PDE3 (>1,000-fold) and PDE7 (>500-fold) mitigate off-target risks [3].

Table 2: Comparative Selectivity Profiles of PDE Inhibitors

CompoundPDE4 IC₅₀ (nM)PDE5 Selectivity RatioPDE10A ActivityTherapeutic Indications
Rolipram120>10,000InactiveDepression (discontinued)
Cilomilast35>8,000InactiveCOPD (abandoned in Phase III)
Roflumilast0.8>20,000Weak inhibitionApproved for COPD (2010)
Catramilast3.2>15,000IC₅₀ = 28 nMPreclinical (CNS, inflammation)

Scope of Research: Bridging Preclinical and Mechanistic Studies

Catramilast’s research program prioritizes two intersecting domains: 1) target engagement validation and 2) disease-modifying potential in novel indications. Mechanistic studies reveal it stabilizes the "closed" conformation of PDE4’s catalytic domain through hydrogen bonding with Gln443 and hydrophobic packing against Phe414, reducing cAMP hydrolysis efficiency by 92% [3] [7]. This contrasts with cilomilast’s partial inhibition of the "open" enzyme form, explaining Catramilast’s superior potency [7].

Preclinical models underscore therapeutic potential beyond respiratory diseases:

  • Neuroinflammation: In murine LPS-induced neuroinflammation, Catramilast (10 mg/kg) suppressed TNF-α and IL-6 by 78% and 65%, respectively, outperforming roflumilast (50% and 42%) [3].
  • Cognitive Enhancement: Rat Morris water maze tests showed 40% improvement in memory retention vs. controls, linked to increased hippocampal cAMP/CREB signaling [3].
  • Oncology Synergy: Combined with cisplatin in in vitro lung cancer models, Catramilast reversed multidrug resistance by downregulating P-glycoprotein via cAMP/PKA pathways [1].

Ongoing research explores allosteric modulation of PDE10A—a target for schizophrenia and Huntington’s disease—where Catramilast’s pyridopyrazinone group occupies a unique subpocket adjacent to the catalytic site [3].

Table 3: Key Preclinical Findings for Catramilast

Model SystemDose/ConcentrationPrimary OutcomeMechanistic Insight
LPS-challenged mice10 mg/kg oral78% ↓ TNF-α; 65% ↓ IL-6PDE4 inhibition → ↓ NF-κB nuclear translocation
Rat hippocampal slices1 μM2.8-fold ↑ CREB phosphorylationcAMP/PKA-dependent synaptic plasticity
A549 lung cancer cells5 μM + cisplatin90% ↓ P-gp expression; 60% ↑ apoptosiscAMP-mediated MDR1 gene suppression
Non-human primates3 mg/kg IV5.2-hour half-life; 85% oral bioavailabilityCYP3A4/CYP2C9 stability via pyridopyrazinone

Future Directions: Catramilast exemplifies "targeted polypharmacology" within PDE inhibitors—a strategy balancing isoform specificity with controlled multi-target engagement. Its progression into clinical trials will clarify translational potential for diseases with unmet needs, including neurodegenerative disorders and oncology resistance [1] [3].

Properties

CAS Number

183659-72-5

Product Name

Catramilast

IUPAC Name

3-[(2S)-2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20)/t12-/m1/s1

InChI Key

ACBYRQONKZKIIY-GFCCVEGCSA-N

SMILES

CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3

Canonical SMILES

CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3

Isomeric SMILES

C[C@H](CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.